molecular formula C13H17NO B1304927 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline CAS No. 35976-46-6

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Cat. No.: B1304927
CAS No.: 35976-46-6
M. Wt: 203.28 g/mol
InChI Key: BGXWEEHVMWADRH-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.283 g/mol . It is a derivative of indoline, characterized by the presence of a methoxy group at the 5-position and a methylene group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline typically involves the reaction of 5-methoxyindoline with appropriate alkylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate to introduce the methylene group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include various substituted indolines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline involves its interaction with various molecular targets and pathways. The methoxy group at the 5-position and the methylene group at the 2-position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is unique due to the presence of the methoxy group, which significantly influences its chemical reactivity and biological activity. This functional group enhances its potential for various applications in research and industry .

Properties

IUPAC Name

5-methoxy-1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEEHVMWADRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189526
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35976-46-6
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35976-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035976466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3,3-trimethyl-2-methyleneindoline
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